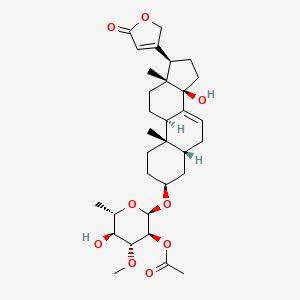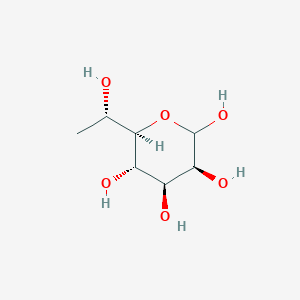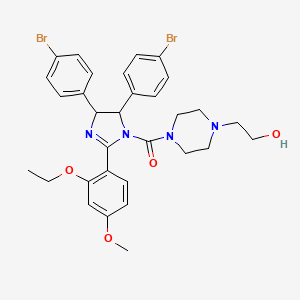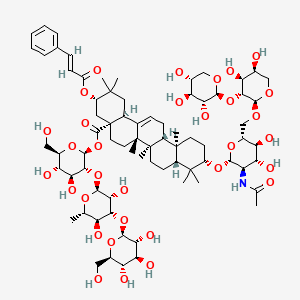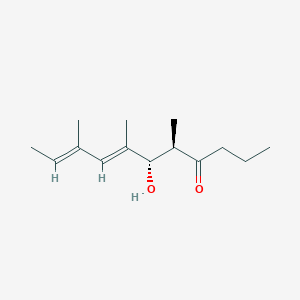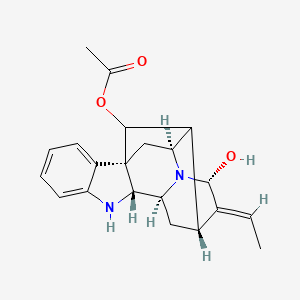
1,2-Dihydrovomilenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dihydrovomilenine is an indole alkaloid obtained by selective hydrogenation of the 1,2-position of vomilenine. It is an indole alkaloid and a hemiaminal. It derives from a vomilenine.
Scientific Research Applications
Enzymatic Role in Alkaloid Biosynthesis
1,2-Dihydrovomilenine is a key intermediate in the biosynthesis of certain alkaloids. It is specifically converted into 17-O-acetylnorajmaline, a precursor of the antiarrhythmic alkaloid ajmaline found in Rauvolfia species. This conversion is catalyzed by the enzyme this compound reductase, indicating the compound's significance in medicinal alkaloid synthesis (Gao, Schumann, & Stöckigt, 2002).
Role in Vomilenine Reduction
Vomilenine reductase, another enzyme identified in Rauvolfia serpentina cell cultures, catalyzes the reduction of vomilenine to 2beta(R)-1,2-dihydrovomilenine. This process is integral to the biosynthesis of ajmaline, highlighting this compound's pivotal role in this biochemical pathway (Schumann, Gao, & Stöckigt, 2002).
Chemical Synthesis and Pharmaceutical Applications
This compound is part of important synthetic pathways for pharmaceuticals and natural products. For instance, TiCl3-mediated synthesis of indolenines, crucial in various biologically active compounds, involves the formation of this compound related structures (Delayre, Piemontesi, Wang, & Zhu, 2020).
Potential in Cancer Therapy
Compounds derived from Rauwolfia serpentina, including this compound, are being explored for their binding and inhibition of PARP-1, a target in cancer therapy. This research positions this compound as a candidate for developing new anticancer drugs (Abuzenadah et al., 2022).
Role in Chemiluminescence and Bioluminescence
This compound-related compounds, like 1,2-dioxetanes, are used in chemiluminescent assays. These assays are crucial in gene expression studies and have applications in biomedical and pharmaceutical research, showcasing the compound's utility in sensitive and quantitative detection methods (Olesen et al., 2000).
properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[(1R,9R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-20,22,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17?,18-,19+,20+,21+/m0/s1 |
InChI Key |
DRMGJVPVCAJMDJ-OEJJZAABSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5OC(=O)C)N3[C@@H]1O)C6=CC=CC=C6N4 |
Canonical SMILES |
CC=C1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1O)C6=CC=CC=C6N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



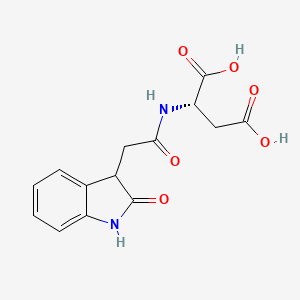

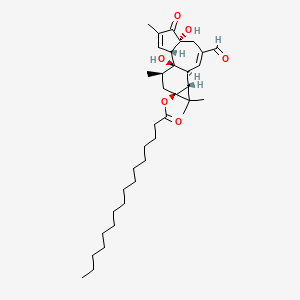
![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)

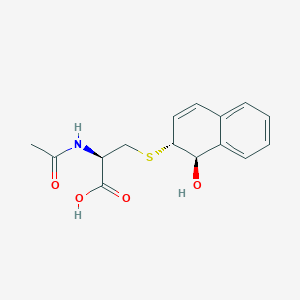
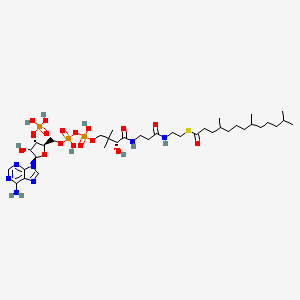
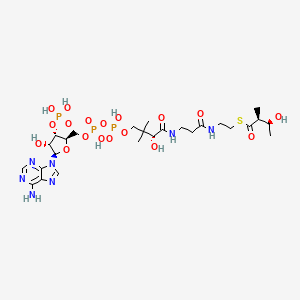
![1,3-Benzenedicarboxaldehyde, 5-[(1S)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-](/img/structure/B1245939.png)
